molecular formula C19H11FN2O2S B2367252 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde CAS No. 852849-08-2

3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde

Cat. No.: B2367252
CAS No.: 852849-08-2
M. Wt: 350.37
InChI Key: JMRVPOYQNXKCGF-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin core, a fluorophenyl group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core One common approach is to react 4-fluorophenylboronic acid with thieno[2,3-d]pyrimidin-4-ol under Suzuki coupling conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or amines.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Alcohols or amines

  • Substitution: : Halogenated derivatives or nitro compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorophenyl group can enhance the compound's binding affinity to biological targets.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents with improved efficacy and reduced side effects.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group can enhance the compound's binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzoic acid

  • 4-Fluorophenol

  • 3,5-Difluorophenol

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid

Uniqueness

3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde stands out due to its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical transformations and applications, making it more versatile compared to simpler fluorinated compounds.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O2S/c20-14-6-4-13(5-7-14)16-10-25-19-17(16)18(21-11-22-19)24-15-3-1-2-12(8-15)9-23/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRVPOYQNXKCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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